3-(4-chlorophenyl)-4-(4-pyridyl)-1H-pyridazin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-4-(4-pyridyl)-1H-pyridazin-6-one is an organic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes a chlorophenyl group and a pyridyl group attached to a pyridazinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-4-(4-pyridyl)-1H-pyridazin-6-one typically involves the reaction of 4-chlorobenzaldehyde with 4-pyridinecarboxylic acid hydrazide. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
Step 1: Condensation of 4-chlorobenzaldehyde with 4-pyridinecarboxylic acid hydrazide to form an intermediate hydrazone.
Step 2: Cyclization of the hydrazone intermediate to form the pyridazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-chlorophenyl)-4-(4-pyridyl)-1H-pyridazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced pyridazinone derivatives.
Substitution: Formation of substituted pyridazinone derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(4-chlorophenyl)-4-(4-pyridyl)-1H-pyridazin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways may vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-chlorophenyl)-4-(4-pyridyl)-1H-pyridazin-3-one: Similar structure but with a different position of the pyridazinone ring.
3-(4-bromophenyl)-4-(4-pyridyl)-1H-pyridazin-6-one: Similar structure with a bromine atom instead of chlorine.
3-(4-chlorophenyl)-4-(3-pyridyl)-1H-pyridazin-6-one: Similar structure with a different position of the pyridyl group.
Uniqueness
3-(4-chlorophenyl)-4-(4-pyridyl)-1H-pyridazin-6-one is unique due to its specific arrangement of the chlorophenyl and pyridyl groups, which can influence its chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C15H10ClN3O |
---|---|
Molekulargewicht |
283.71 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-4-pyridin-4-yl-1H-pyridazin-6-one |
InChI |
InChI=1S/C15H10ClN3O/c16-12-3-1-11(2-4-12)15-13(9-14(20)18-19-15)10-5-7-17-8-6-10/h1-9H,(H,18,20) |
InChI-Schlüssel |
OFUUTHZGJFRDFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NNC(=O)C=C2C3=CC=NC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.